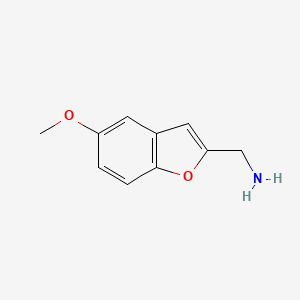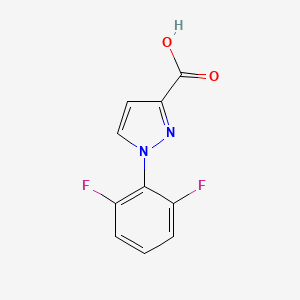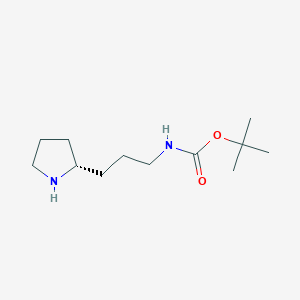
(R)-(3-吡咯烷-2-基-丙基)-氨基甲酸叔丁酯
描述
“®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1217838-01-1 . It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl 3-[(2R)-2-pyrrolidinyl]propylcarbamate . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester” is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10-6-4-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1 . The InChI key is PBGQRRIIQREOFN-SNVBAGLBSA-N .科学研究应用
合成和晶体学研究
(R)-(3-吡咯烷-2-基-丙基)-氨基甲酸叔丁酯和类似化合物一直是合成和晶体学研究的重点。例如,Kant、Singh 和 Agarwal(2015 年)进行的研究重点关注相关化合物的合成制备和结构表征,证明了该化合物除了咔唑部分之外的非平面构象,以及存在强分子间氢键稳定晶体堆积 (Kant, R., Singh, V., & Agarwal, A., 2015)。
药物化学和药物发现
类似于 (R)-(3-吡咯烷-2-基-丙基)-氨基甲酸叔丁酯的化合物已在药物化学和药物发现中被合成和评估。Procopiou 等人(2018 年)使用非对映选择性路线合成了一系列 3-芳基(吡咯烷-1-基)丁酸。筛选了这些化合物对各种整合素的亲和力,从而发现了对 αvβ6 整合素具有高亲和力和选择性的类似物,表明在治疗特发性肺纤维化中具有潜在的治疗应用 (Procopiou, P. et al., 2018)。
催化和合成应用
类似氨基甲酸酯的结构和反应性已被探索用于各种催化和合成应用。例如,Mondal 和 Bhowmick(2018 年)开发了一种含有卡巴密酸酯的吡咯烷环,并证明了其在水性介质中作为不对称迈克尔加成反应中的有机催化剂的功效。这种氨基甲酸酯在产率、非对映选择性和对映选择性方面超过了衍生自 1,2-二氨基环己烷的氨基甲酸酯 (Mondal, A., & Bhowmick, K. C., 2018)。
化学合成和分析
该化合物及其类似物已用于各种化学合成和分析方法。例如,Goss 等人(2009 年)在二氢嘧啶酮的对映选择性制备中使用了类似的化合物,突出了该化合物在手性化合物合成中的用途及其在曼尼希反应中的作用 (Goss, J. M. et al., 2009)。
安全和危害
作用机制
Target of Action
It is known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . This suggests that the compound may interact with various biochemical targets, particularly proteins and peptides, in its role as a carboxyl group surrogate.
Mode of Action
The compound interacts with its targets through a series of chemical transformations. The tert-butyl group in the compound exhibits a unique reactivity pattern due to its crowded structure . This reactivity allows the compound to participate in various chemical transformations, including those involved in peptide synthesis .
Biochemical Pathways
The compound is involved in the biosynthetic pathways of peptide synthesis . It acts as a surrogate for the carboxyl group in these pathways, enabling the formation of peptide bonds. The compound’s involvement in these pathways suggests that it may have downstream effects on protein structure and function.
Pharmacokinetics
It is known that the tert-butyl ester group is resistant to hydrolysis in the gastrointestinal (gi) tract, likely due to the action of the carboxylesterase enzyme ces1 . This resistance could impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity and stability can be affected by factors such as pH, temperature, and the presence of other chemical entities . Additionally, the compound’s efficacy in peptide synthesis can be influenced by the specific conditions of the reaction, including the concentration of reactants and the presence of catalysts .
属性
IUPAC Name |
tert-butyl N-[3-[(2R)-pyrrolidin-2-yl]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10-6-4-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGQRRIIQREOFN-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



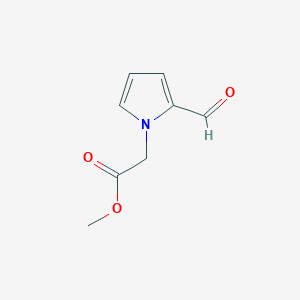
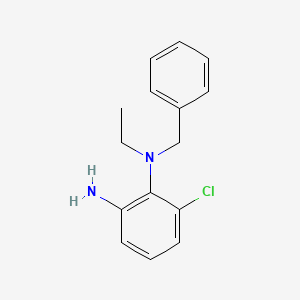
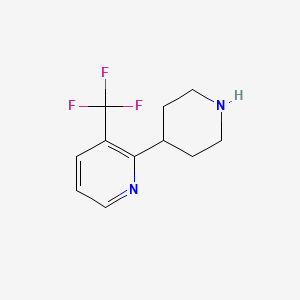
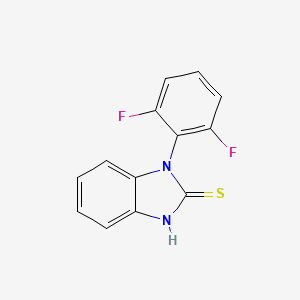
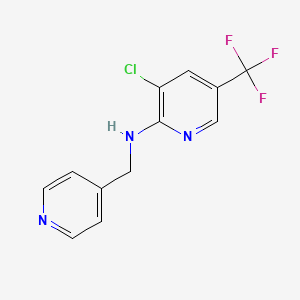
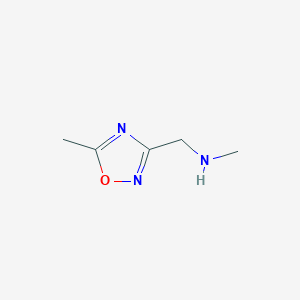
![4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene](/img/structure/B1415021.png)

